molecular formula C21H16N4O3S B3018995 N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide CAS No. 1251698-09-5

N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B3018995
CAS RN: 1251698-09-5
M. Wt: 404.44
InChI Key: DEROUUUNSKGFGW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxol group, a pyrrolopyrimidine group, and an acetamide group. These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzodioxol and pyrrolopyrimidine groups are aromatic and likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The acetamide group could participate in hydrolysis or substitution reactions. The aromatic rings could undergo electrophilic aromatic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These derivatives were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells . Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, indicating potential as lead compounds for further optimization .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from these compounds revealed good selectivity between cancer cells and normal cells, which is crucial for minimizing side effects during treatment .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies could provide insights into the compound’s interactions with biological targets. Researchers might explore substituent effects on its activity, aiding in the design of more potent derivatives .

Tubulin Modulation

Given the indole nucleus’s role as a privileged structural motif in anticancer agents, investigating the compound’s impact on microtubules and tubulin could yield valuable information. Microtubule-targeting agents disrupt mitosis and induce apoptosis, making them attractive candidates for cancer therapy .

Optimization and New Analog Discovery

Future directions involve optimizing the compound to yield more active analogs. By understanding the structure-activity relationships, researchers may discover novel anticancer agents based on this scaffold.

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its bioactivity, stability, and reactivity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-18(25-14-6-7-16-17(8-14)28-12-27-16)10-29-21-20-19(23-11-24-21)15(9-22-20)13-4-2-1-3-5-13/h1-9,11,22H,10,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEROUUUNSKGFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide

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